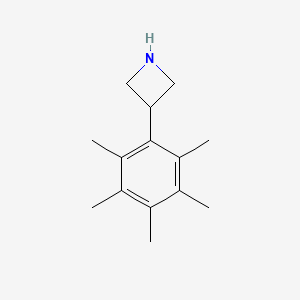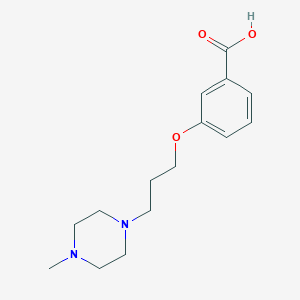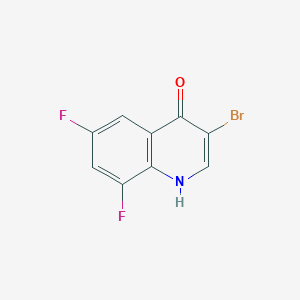![molecular formula C9H9BrN2O5 B13715197 Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate](/img/structure/B13715197.png)
Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate is an organic compound with the molecular formula C9H9BrN2O5. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate typically involves the reaction of 6-bromo-3-nitro-2-pyridinol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 6-bromo-3-amino-2-pyridinyl derivatives.
Hydrolysis: Formation of 6-bromo-3-nitro-2-pyridinylacetic acid and ethanol.
Aplicaciones Científicas De Investigación
Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins.
Comparación Con Compuestos Similares
Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate can be compared with other similar compounds such as:
Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate: Similar structure but with a methyl group at the 4-position.
Ethyl 2-[(5-Bromo-3-nitro-2-pyridinyl)oxy]acetate: Similar structure but with the bromine atom at the 5-position.
Ethyl 2-[(6-Bromo-2-nitro-3-pyridinyl)oxy]acetate: Similar structure but with different substitution patterns on the pyridine ring.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the variations in their molecular structures.
Propiedades
Fórmula molecular |
C9H9BrN2O5 |
|---|---|
Peso molecular |
305.08 g/mol |
Nombre IUPAC |
ethyl 2-(6-bromo-3-nitropyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C9H9BrN2O5/c1-2-16-8(13)5-17-9-6(12(14)15)3-4-7(10)11-9/h3-4H,2,5H2,1H3 |
Clave InChI |
QJTFCDJBMBFKBQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC1=C(C=CC(=N1)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-5-bromo-7-methylthiazolo[5,4-b]pyridine](/img/structure/B13715133.png)


![3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide](/img/structure/B13715148.png)








![Ethyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715212.png)
